molecular formula C12H16N6 B1432263 4-(2-methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine CAS No. 1706446-94-7

4-(2-methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine

Cat. No. B1432263
CAS RN: 1706446-94-7
M. Wt: 244.3 g/mol
InChI Key: BTCFGCNTTHDVTJ-UHFFFAOYSA-N
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Description

4-(2-methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the development of new drugs. This compound is a pyrimidine derivative that has been shown to exhibit promising pharmacological properties, including antiviral, antifungal, and anticancer activities.

Mechanism of Action

The mechanism of action of 4-(2-methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes or proteins that are essential for the survival and replication of viruses, fungi, and cancer cells. The compound may also induce apoptosis (programmed cell death) in cancer cells, leading to their destruction.
Biochemical and Physiological Effects
Studies have shown that 4-(2-methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine has low toxicity and does not exhibit significant adverse effects on normal cells or tissues. The compound has been shown to be well-tolerated in animal studies and has a favorable pharmacokinetic profile, including good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One advantage of 4-(2-methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine is its broad-spectrum antiviral, antifungal, and anticancer activities. This makes it a promising candidate for the development of new drugs to treat a range of diseases. Another advantage is its low toxicity and favorable pharmacokinetic profile, which make it a safe and effective drug candidate.
One limitation of 4-(2-methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine is its limited solubility in water, which can make it challenging to formulate for oral administration. Another limitation is the lack of a clear understanding of its mechanism of action, which can hinder the development of more potent and selective analogs.

Future Directions

Future research on 4-(2-methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine should focus on elucidating its mechanism of action and identifying its molecular targets. This will enable the development of more potent and selective analogs with improved pharmacological properties. Other future directions include the evaluation of the compound's efficacy in animal models of viral, fungal, and cancer diseases, and the optimization of its formulation for oral administration.

Scientific Research Applications

4-(2-methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine has been extensively studied for its potential applications in drug development. The compound has been shown to exhibit antiviral activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis B virus (HBV), and herpes simplex virus (HSV). It has also been shown to possess antifungal activity against Candida albicans and Aspergillus fumigatus. In addition, the compound has shown promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

4-(2-methylimidazol-1-yl)-6-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6/c1-10-14-4-7-18(10)12-8-11(15-9-16-12)17-5-2-13-3-6-17/h4,7-9,13H,2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCFGCNTTHDVTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC(=NC=N2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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